4-Fluoro-3-hydroxybenzenesulfonamide
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Overview
Description
4-Fluoro-3-hydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. The presence of both fluorine and hydroxyl groups in the benzene ring of this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-hydroxybenzenesulfonamide can be achieved through several methods. One common approach involves the sulfonation of 4-fluoro-3-hydroxybenzene with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired sulfonamide product.
Another method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-sulfonylbenzaldehyde or 4-fluoro-3-sulfonylbenzoic acid.
Reduction: Formation of 4-fluoro-3-hydroxybenzenamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, forming a coordination bond with the zinc ion present in the enzyme. This interaction inhibits the enzyme’s activity, leading to various physiological effects .
Comparison with Similar Compounds
4-Fluoro-3-hydroxybenzenesulfonamide can be compared with other sulfonamides such as:
4-Fluoro-N-hydroxybenzenesulfonamide: Similar inhibition constants but different binding affinities.
4-Fluoro-3-nitrophenyl azide: Used for biomolecule immobilization and bioconjugation.
4-Phenylaminosulfonyl-7-fluoro-2,1,3-benzoxadiazole: A fluorescent probe used in biological applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1243391-25-4 |
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Molecular Formula |
C6H6FNO3S |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-fluoro-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
WFBRPWIRVFCFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)F |
Origin of Product |
United States |
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